molecular formula C12H10N2O2 B11889453 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile CAS No. 50743-26-5

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B11889453
CAS No.: 50743-26-5
M. Wt: 214.22 g/mol
InChI Key: QTDOWIWPPKGKKP-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile (CAS 50743-26-5) is a specialized organic compound with a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol . This molecule is built on a 4-oxo-4H-chromene-3-carbonitrile core, a structure known as 3-cyanochromone, which serves as a key scaffold in medicinal and synthetic chemistry . The structure is further functionalized with a dimethylamino group at the 6-position, which can significantly influence the compound's electronic properties and its potential interaction with biological targets. While specific biological data for this exact compound is limited, chromene and chromone derivatives are widely researched for their diverse pharmacological activities. Scientific literature indicates that closely related structures exhibit a broad spectrum of properties, including antimicrobial, antifungal, antitumor, and central nervous system (CNS) activities . The presence of the carbonitrile (cyano) group and the chromone core makes this molecule a valuable intermediate for the synthesis of more complex chemical entities. It can be utilized in multicomponent reactions, such as the Knoevenagel-cyclocondensation, which is a common method for constructing diverse libraries of 4H-chromene and 4H-pyran derivatives for drug discovery and material science research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. The molecular structure is characterized by the SMILES code: N#CC1=COC2=CC=C(N(C)C)C=C2C1=O .

Properties

CAS No.

50743-26-5

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(dimethylamino)-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-14(2)9-3-4-11-10(5-9)12(15)8(6-13)7-16-11/h3-5,7H,1-2H3

InChI Key

QTDOWIWPPKGKKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N

Origin of Product

United States

Preparation Methods

Bromo-Substituted Precursor Synthesis

The synthesis begins with bromo-substituted (2-hydroxyaryl)ethan-1-ones (e.g., 2-bromo-5-hydroxyacetophenone). Treatment with Vilsmeier reagent (POCl₃/DMF) generates 6- or 7-bromo-4-oxo-4H-chromene-3-carbaldehydes via a two-stage homologation process. For pyridine-containing analogues, Brederick’s reagent is employed to form intermediates like (E)-1-(2-bromo-5-hydroxypyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one, followed by Vilsmeier triflate-mediated homologation.

Oxime Formation and Nitrile Conversion

Carbaldehydes are converted to oximes using hydroxylamine hydrochloride in ethanol under reflux. Subsequent dehydration with acetic anhydride yields 3-cyanochromene derivatives. For example, 6-bromo-4-oxo-4H-chromene-3-carbonitrile is synthesized in 88% yield after chromatographic purification.

Dimethylamino Group Installation

Palladium-catalyzed cross-coupling reactions introduce the dimethylamino group. Suzuki-Miyaura coupling with dimethylamine-borane complexes or Buchwald-Hartwig amination are common strategies. Using triethylamine as a base and Pd(PPh₃)₄ as a catalyst, the final product is obtained in 52–69% yields.

Table 1: Classical Synthesis Optimization

StepReagents/ConditionsYield (%)Reference
HomologationVilsmeier reagent (POCl₃/DMF), 80°C73–88
Oxime formationNH₂OH·HCl, EtOH, reflux85–92
Nitrile dehydrationAc₂O, 120°C90–95
Cross-couplingPd(PPh₃)₄, Et₃N, DMF, 100°C52–69

One-Pot Multi-Component Reactions (MCRs)

One-pot MCRs offer efficient routes to chromene scaffolds by combining aldehydes, malononitrile, and enolizable carbonyl compounds.

Catalyst-Driven Condensation

Triethylamine or DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes the three-component reaction of:

  • 4-Hydroxybenzaldehyde derivatives

  • Malononitrile

  • Dimethylamino-containing enols (e.g., N,N-dimethylbarbituric acid)

Under reflux in acetonitrile, this method achieves 60–75% yields. Microwave-assisted protocols reduce reaction times to 15–30 minutes with comparable efficiency.

Solvent-Free Approaches

Green chemistry methods utilize nano-catalysts like cellulose/Ti(IV)/Fe₃O₄ or nano-kaoline/BF₃/Fe₃O₄. These systems promote Knoevenagel-Michael-cyclization cascales at 70–80°C, yielding this compound in 85–92% isolated yields.

Table 2: One-Pot MCR Performance Comparison

CatalystConditionsYield (%)TimeReference
TriethylamineAcetonitrile, reflux654 h
DABCOSolvent-free, 80°C782 h
Nano-cellulose/Ti(IV)Solvent-free, 70°C921 h
Fe₃O₄@kaoline/BF₃Solvent-free, ultrasound8845 min

Green Chemistry and Novel Methodologies

Ionic Liquid-Mediated Synthesis

Ionic liquids like 3-hydroxypropanaminium acetate act as dual solvents and catalysts. Reactions proceed at room temperature, achieving 89% yield with minimal waste.

Mechanochemical Ball Milling

Solid-state synthesis via ball milling avoids solvents entirely. Using K₂CO₃ as a base, this method completes in 30 minutes with 82% yield and >95% atom economy.

Photocatalytic Approaches

Visible-light-driven protocols using eosin Y or Ru(bpy)₃Cl₂ enable decarboxylative cyclization at ambient temperature. Yields range from 70–80%, though scalability remains challenging.

Challenges and Optimization Strategies

Byproduct Formation

Over-condensation of malononitrile generates dicyano byproducts. This is mitigated by:

  • Slow addition of aldehydes

  • Temperature control (<100°C)

  • Use of scavengers like molecular sieves

Catalyst Recycling

Nano-catalysts (e.g., Fe₃O₄@kaoline) are magnetically recoverable for up to five cycles without significant activity loss.

Purification Techniques

Chromatography-free purification is achievable via recrystallization from ethanol/water (1:3), yielding 95% pure product .

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The 4-oxo group undergoes nucleophilic additions under basic or acidic conditions:

  • Hydroxylamine reactions : Forms oxime derivatives when treated with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol under reflux. This intermediate is critical for subsequent nitrile formation .

  • Hydrazine derivatives : Reacts with hydrazines to yield hydrazones, which can serve as precursors for heterocyclic systems like pyrazoles.

Mechanistic Insight :
The carbonyl oxygen acts as an electrophilic site, enabling nucleophilic attack by amine or hydroxylamine groups. Steric hindrance from the dimethylamino group at position 6 may influence regioselectivity .

Knoevenagel Condensation

The compound participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate):

  • Reaction with malononitrile : Forms fused pyrano-chromene derivatives under catalysis by bases like triethylamine or DBU (1,8-diazabicycloundec-7-ene) .

  • Example product : 2-amino-8-chloro-10-oxo-4-phenyl-4,10-dihydropyrano[3,2-b]chromene-3-carbonitrile (yield: 89%) .

Key Conditions :

ReactantCatalystSolventTemperatureYield
Malononitrile + AldehydeDBUEtOH60–65°C80–85%
Ethyl cyanoacetateTEAEtOHReflux88%

Annulation Reactions

The nitrile group facilitates annulation to form tricyclic systems:

  • Tricyclic pyrano[2,3-c]pyridines : Achieved via annulation with ethyl cyanoacetate under Vilsmeier reagent (DMF/triflic anhydride) conditions. The weakly nucleophilic triflate counterion enhances reaction efficiency .

  • Stepwise process :

    • Aldehyde → oxime (NH2_2OH·HCl, EtOH, reflux)

    • Oxime → nitrile (POCl3_3, DMF)

    • Annulation (ethyl cyanoacetate, TEA) .

Notable Yields :

  • Carbaldehyde intermediate: 88%

  • Final annulated product: 60–88% .

Multicomponent Reactions (MCRs)

The compound serves as a building block in one-pot MCRs:

  • Synthesis of dihydropyrano[3,2-b]chromenes : Combines with aromatic aldehydes and malononitrile in ethanol under reflux, catalyzed by triethylamine (TEA) .

  • Example : Reaction with 4-bromobenzaldehyde yields 2-amino-4-(4-bromophenyl)-8-chloro-10-oxo-4,10-dihydropyrano[3,2-b]chromene-3-carbonitrile (91% yield) .

Optimized Conditions :

ComponentCatalystTimeYield
Aldehyde + MalononitrileTEA2–3 h89–91%

Electrophilic Substitution

The dimethylamino group directs electrophilic substitution at the aromatic ring:

  • Nitration : Predicted to occur at the 5-position due to the strong electron-donating dimethylamino group.

  • Halogenation : Bromine or chlorine substituents can be introduced via electrophilic aromatic substitution, enhancing biological activity .

Reductive Reactions

The nitrile group can be reduced to primary amines:

  • Catalytic hydrogenation : Using H2_2/Pd-C in ethanol converts the nitrile to an aminomethyl group.

  • Applications : Modified derivatives show improved solubility for pharmacological studies.

Photochemical Reactivity

The chromene core undergoes photochemical ring-opening:

  • UV irradiation : Generates transient intermediates with potential for photoswitchable applications.

Mechanistic and Synthetic Insights

  • Vilsmeier reagent : Critical for high-yield nitrile formation due to its triflate counterion, which minimizes side reactions .

  • Base catalysis : DBU and TEA enhance reaction rates in MCRs by deprotonating active methylene compounds .

  • Steric effects : The dimethylamino group at position 6 influences regioselectivity in electrophilic substitutions.

Scientific Research Applications

Biological Activities

1. Anticancer Properties:
Research indicates that 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile exhibits significant anticancer activity. In studies involving various cancer cell lines, including MCF-7 breast cancer cells, it has been shown to induce apoptosis and exhibit cytotoxic effects . The compound's mechanism of action appears to be linked to its ability to disrupt cellular processes, leading to programmed cell death.

2. Antioxidant Activity:
The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress within cells. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a role in tumor progression .

3. Antimicrobial Effects:
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have shown that it possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Cytotoxicity on MCF-7 Cells
A study investigated the effects of halogenated derivatives of chromene compounds on MCF-7 cells, revealing that several derivatives, including those related to this compound, exhibited significant cytotoxicity through apoptosis induction. The study employed flow cytometry to analyze cell viability and apoptotic markers, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial activities of newly synthesized derivatives of chromene compounds. The results indicated that certain derivatives of this compound displayed notable antibacterial effects against various pathogenic bacteria and fungi .

Comparative Analysis with Related Compounds

Compound NameBiological ActivitySynthesis MethodReference
This compoundAnticancer, AntioxidantMulti-step synthesis
Halogenated DihydropyranochromenesCytotoxicity on MCF-7 cellsMicrowave-assisted synthesis
Chromene DerivativesAntimicrobialCondensation reactions

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electrophile. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Dimethylamino-4-oxo-4H-chromene-3-carboxylic acid
  • 6-Dimethylamino-4-oxo-4H-chromene-3-methyl
  • 6-Dimethylamino-4-oxo-4H-chromene-3-ethyl

Uniqueness

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and carbonitrile groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications .

Biological Activity

6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family, characterized by its unique structure featuring a dimethylamino group and a carbonitrile functional group. This compound has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C13H11N2O2
  • Molecular Weight : Approximately 213.23 g/mol
  • Structure : The compound contains a chromene ring system substituted at the 6-position with a dimethylamino group and at the 3-position with a carbonitrile group. This configuration contributes to its biological activity and chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Properties : Studies have shown that this compound acts as a potent apoptosis inducer across various cancer cell lines.
  • Antimicrobial Activity : It has demonstrated effectiveness against specific bacterial and fungal strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, including the MTT assay, which measures cell viability based on mitochondrial activity.

Case Studies and Findings

  • Cytotoxicity Assays : In one study, the compound was tested against multiple human tumor cell lines, showing significant cytotoxicity with IC50 values in the low nanomolar range. For instance:
    • Against the KB cell line, the compound exhibited an IC50 of less than 1 μM.
    • In the EJ cell line, it maintained an IC50 of ≤3.3 μM.
    • Notably, it showed no cytotoxic effects on breast carcinoma cell line MCF-7, except for moderate activity from specific analogues .
  • Mechanism of Action : The mechanism underlying its anticancer activity involves inducing apoptosis through caspase activation pathways. The compound has been noted to enhance phosphorylation markers associated with cancer cell signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for its antimicrobial efficacy.

Evaluation Methods

The antimicrobial activity was evaluated using standard disc diffusion methods against various bacterial and fungal strains. Results indicated that it possesses notable antibacterial properties, contributing to its potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has shown that certain substituents on the chromene scaffold can enhance selectivity towards specific biological targets, such as kinases involved in cancer progression .

Comparative Analysis

To understand the uniqueness of this compound within the chromene family, a comparative analysis can be useful. Below is a table summarizing key analogues and their biological activities:

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityNotes
This compound<1 μM (KB)EffectivePotent apoptosis inducer
2-amino-4-(3-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile<1 μM (various lines)ModerateInhibits Bcl-2 protein
2-amino-5-(trifluoromethyl)-4H-chromene<10 μMModerateDual inhibitory effects

Q & A

Q. What are the recommended synthetic routes for 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be inferred from analogous chromene derivatives. A plausible route involves:

  • Cyclocondensation : Reacting 3-cyanochromone derivatives with dimethylamine under reflux in ethanol, catalyzed by piperidine or a mild base, to introduce the dimethylamino group at the 6-position .
  • Multi-component reactions : Combining resorcinol derivatives, malononitrile, and dimethylamine hydrochloride in aqueous ethanol under microwave irradiation for greener synthesis .

Q. Key Variables :

  • Catalyst : Piperidine enhances cyclization efficiency but may require post-reaction neutralization .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures reduce toxicity .
  • Temperature : Reflux (~80°C) optimizes kinetics but may promote side reactions (e.g., nitrile hydrolysis) if prolonged .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and angles, particularly the chromene ring planarity and dimethylamino group orientation. For example, C=O and C≡N bond lengths should align with chromone standards (~1.22 Å and ~1.15 Å, respectively) .
  • Spectroscopy :
    • IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
    • ¹H NMR : Dimethylamino protons appear as a singlet (~δ 3.0 ppm), while aromatic protons show splitting patterns dependent on substituent positions .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. Chromene derivatives often exhibit IC₅₀ values in the micromolar range due to planar aromatic systems interacting with ATP-binding pockets .
  • Antimicrobial studies : Test via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Substituents like dimethylamino may enhance membrane permeability .

Advanced Research Questions

Q. How does the dimethylamino substituent at the 6-position influence electronic properties and reactivity?

Methodological Answer:

  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The dimethylamino group is electron-donating, raising HOMO energy (-5.8 eV vs. -6.2 eV for unsubstituted chromene), increasing nucleophilic reactivity at the 3-cyano position .
  • Experimental validation : Compare reaction rates with electrophiles (e.g., hydrazine) between 6-dimethylamino and 6-acetyl analogs. Higher yields in Schiff base formation expected for dimethylamino due to reduced steric hindrance .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Source validation : Ensure compound purity via HPLC (>95%) and confirm absence of regioisomers (e.g., 8-dimethylamino byproducts) .
  • Assay standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from solvent (DMSO vs. ethanol) affecting compound solubility .

Q. What strategies optimize regioselectivity during functionalization of the chromene ring?

Methodological Answer:

  • Directing groups : Use protecting groups (e.g., acetyl) on the 4-oxo position to direct electrophilic substitution to the 6-position. Subsequent deprotection and dimethylamination can achieve target regiochemistry .
  • Metal catalysis : Pd-catalyzed C-H activation with directing auxiliaries (e.g., pyridine) enables selective functionalization at electron-deficient positions .

Q. How do solvent and temperature affect the tautomeric equilibrium of the 4-oxo group?

Methodological Answer:

  • Spectroscopic monitoring : Use variable-temperature ¹³C NMR in DMSO-d₆ and CDCl₃. The keto-enol equilibrium shifts toward enol in polar aprotic solvents, evidenced by downfield shifts of C=O (~δ 190 ppm to ~δ 175 ppm) .
  • Computational modeling : MD simulations in explicit solvents predict stabilization of enol form in water due to hydrogen bonding .

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